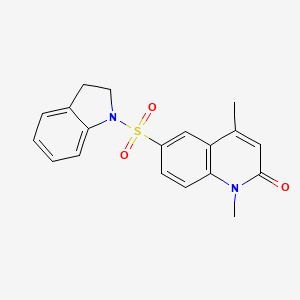![molecular formula C29H33N5O3 B11056621 7-(4-heptylphenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11056621.png)
7-(4-heptylphenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-heptylphenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 7-(4-heptylphenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the imidazo[2,1-f]purine core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[2,1-f]purine core.
Introduction of the heptylphenyl and methoxyphenyl groups: This step involves the substitution reactions to introduce the heptylphenyl and methoxyphenyl groups at the desired positions on the imidazo[2,1-f]purine core.
Methylation: The final step involves the methylation of the compound to introduce the dimethyl groups at the 1 and 3 positions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
7-(4-heptylphenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, to introduce different substituents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-(4-heptylphenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to cell signaling and molecular interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(4-heptylphenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 7-(4-heptylphenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include other imidazo[2,1-f]purine derivatives with different substituents. These compounds share a similar core structure but differ in the functional groups attached to the core. The uniqueness of this compound lies in its specific combination of heptylphenyl and methoxyphenyl groups, which confer distinct chemical and biological properties.
Some similar compounds include:
- 7-(4-butylphenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 7-(4-ethylphenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 7-(4-methylphenyl)-8-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Properties
Molecular Formula |
C29H33N5O3 |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
7-(4-heptylphenyl)-6-(3-methoxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C29H33N5O3/c1-5-6-7-8-9-11-20-14-16-21(17-15-20)24-19-33-25-26(31(2)29(36)32(3)27(25)35)30-28(33)34(24)22-12-10-13-23(18-22)37-4/h10,12-19H,5-9,11H2,1-4H3 |
InChI Key |
IEDRJIOPRQEEAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CN3C4=C(N=C3N2C5=CC(=CC=C5)OC)N(C(=O)N(C4=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-1-(4-methoxyphenyl)-6-(1-methylethyl)-](/img/structure/B11056568.png)
![Methyl 4-(3-{4-[(acetylamino)methyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11056571.png)
![5-(5-Fluoro-2-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11056574.png)
![1-[5-chloro-2-(1H-imidazol-1-yl)phenyl]-1H-tetrazole](/img/structure/B11056583.png)
![Dimethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate](/img/structure/B11056587.png)
![8,10-Dimethyl-2-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11056592.png)
![3-(2-chlorophenyl)-6-(2,6-dimethylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11056594.png)
![3-Cyclopropyl-6-(3,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056604.png)
![2-Bromo-5-imidazo[1,2-A]pyridin-2-ylphenyl morpholino sulfone](/img/structure/B11056605.png)
![9-(Hydroxyimino)-1-(3-methylphenyl)naphtho[2,3-d][1,2,3]triazol-4-one](/img/structure/B11056607.png)
![Pentanoic acid, 3-methyl-2-[[4-(1-methylethyl)benzoyl]amino]-](/img/structure/B11056610.png)
![2-hydroxy-N'-[3-(piperidin-1-yl)propanoyl]benzohydrazide](/img/structure/B11056614.png)
